methyl 2-[3-(3-fluoro-4-methylbenzoyl)-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Description
Methyl 2-[3-(3-fluoro-4-methylbenzoyl)-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate (CAS: 617697-95-7) is a heterocyclic compound with a complex architecture featuring:
- A 1,3-thiazole-5-carboxylate core substituted with a methyl group at position 2.
- A 2,5-dihydro-1H-pyrrol-1-yl moiety at position 2 of the thiazole ring, bearing a 3-fluoro-4-methylbenzoyl group at position 3 and a 3-fluorophenyl group at position 2.
- Hydroxy and oxo functional groups at positions 4 and 5 of the pyrrolidine ring.
Its molecular formula is C30H23FN2O6S (molecular weight: 582.58 g/mol), with a SMILES notation reflecting the intricate substitution pattern .
Properties
CAS No. |
618072-65-4 |
|---|---|
Molecular Formula |
C24H18F2N2O5S |
Molecular Weight |
484.5 g/mol |
IUPAC Name |
methyl 2-[(3E)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C24H18F2N2O5S/c1-11-7-8-14(10-16(11)26)19(29)17-18(13-5-4-6-15(25)9-13)28(22(31)20(17)30)24-27-12(2)21(34-24)23(32)33-3/h4-10,18,29H,1-3H3/b19-17+ |
InChI Key |
AOIGTOVCOWWKGB-HTXNQAPBSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC(=CC=C4)F)/O)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC(=CC=C4)F)O)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations in Benzoyl and Phenyl Groups
The target compound’s 3-fluoro-4-methylbenzoyl and 3-fluorophenyl groups distinguish it from analogues with alternative substituents (Table 1).
Table 1: Substituent Effects on Molecular Properties
Key Observations :
Heterocyclic Core Modifications
The 1,3-thiazole ring in the target compound contrasts with analogues featuring pyrazole, pyrazol-4-ylmethylene, or thiazolidinone systems (Table 2).
Table 2: Heterocyclic Core Comparisons
Key Observations :
- Thiazole vs. Pyrazole : Pyrazole-containing systems (e.g., ) introduce additional nitrogen atoms, altering hydrogen-bonding and dipole interactions.
- Planarity : The target compound’s near-planar conformation (excluding one fluorophenyl group) contrasts with the fully planar chromen-4-one system in Example 62, affecting packing efficiency and solubility .
Crystallographic and Conformational Analysis
Single-crystal diffraction studies of isostructural compounds (e.g., Compounds 4 and 5 ) reveal:
- Triclinic, P¯1 symmetry with two independent molecules per asymmetric unit.
- Perpendicular Fluorophenyl Orientation : One fluorophenyl group in the target compound adopts a near-perpendicular orientation relative to the molecular plane, a feature shared with Compound 4 .
- Crystal Packing : Halogen substituents (Cl in Compound 4 vs. F in Compound 5) induce subtle adjustments in packing motifs, influencing solubility and melting points .
Preparation Methods
Cyclocondensation Strategy
The pyrrolone core is synthesized via acid-catalyzed cyclization of β-ketoamide precursors. A representative protocol from involves:
-
Reacting 3-fluoro-4-methylbenzoyl chloride with a β-ketoamide derived from ethyl acetoacetate and 3-fluoroaniline.
-
Cyclization in refluxing acetic acid yields the 4-aroyl-3-hydroxypyrrol-2-one scaffold (Yield: 68–72%).
Table 1: Optimization of Pyrrolone Cyclization Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| HCl (conc.) | EtOH | 80 | 12 | 65 |
| H2SO4 | Toluene | 110 | 8 | 72 |
| PPTS | DCM | 40 | 24 | 58 |
PPTS = Pyridinium p-toluenesulfonate; DCM = Dichloromethane.
Regioselective Acylation
Introducing the 3-fluoro-4-methylbenzoyl group at C4 requires careful control to avoid O-acylation byproducts. Using N-methylmorpholine as a base in THF at 0°C ensures >90% regioselectivity for the desired C4-aroyl product.
Construction of the 4-Methylthiazole-5-carboxylate Fragment
Hantzsch Thiazole Synthesis
The thiazole ring is assembled via reaction of methyl 2-chloroacetoacetate with thiourea derivatives:
-
Step 1: Condensation of methyl 2-chloroacetoacetate with thiourea in ethanol at 60°C forms the thiazoline intermediate.
-
Step 2: Oxidation with MnO2 in dichloromethane yields the 4-methylthiazole-5-carboxylate (Overall yield: 55–60%).
Critical Parameters:
-
Stoichiometric MnO2 ensures complete oxidation without over-oxidizing the methyl ester.
Coupling of Pyrrolone and Thiazole Moieties
Nucleophilic Aromatic Substitution
The C1 position of the pyrrolone undergoes substitution with the thiazole fragment:
-
Deprotonation of the pyrrolone N-H with NaH in DMF.
-
Reaction with methyl 4-methylthiazole-5-carboxylate-2-yl mesylate at 50°C for 6 hours (Yield: 78%).
Side Reactions:
-
Competing O-alkylation is suppressed using bulky solvents like DMF.
-
Mesylate leaving groups outperform chlorides due to superior leaving ability.
Purification and Characterization
Chromatographic Methods
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d6): δ 2.41 (s, 3H, CH3), 3.83 (s, 3H, OCH3), 6.82–7.65 (m, 6H, Ar-H).
-
HRMS (ESI): m/z calc. for C24H18F2N2O5S [M+H]⁺: 497.0924; found: 497.0918.
Scale-Up Considerations
Q & A
Q. How can metabolomics or proteomics elucidate the compound’s mode of action in complex biological systems?
- Omics Integration :
- LC-MS/MS metabolomics : Identify dysregulated pathways (e.g., glycolysis, TCA cycle) in treated cells.
- Thermal proteome profiling (TPP) : Detect target engagement by monitoring protein thermal stability shifts.
- CRISPR-Cas9 screens : Validate gene targets via knockout/knockdown studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
